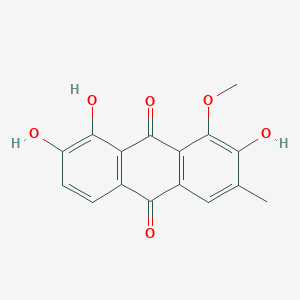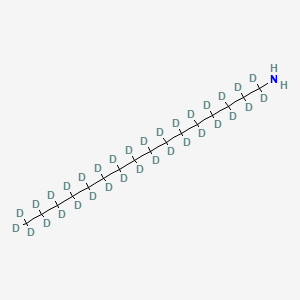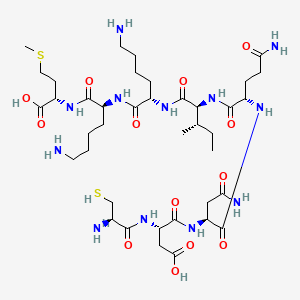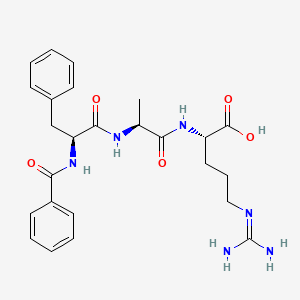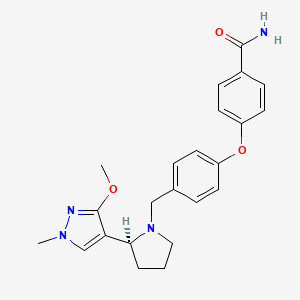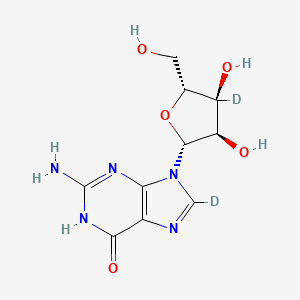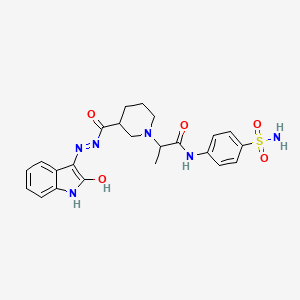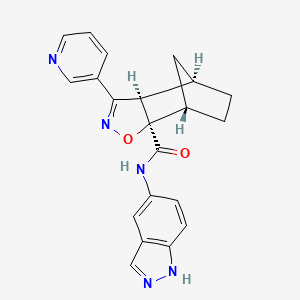
Cyp11B1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp11B1-IN-2 is a chemical compound known for its role as an inhibitor of the enzyme cytochrome P450 11B1 (CYP11B1). This enzyme is crucial in the biosynthesis of cortisol and other glucocorticoids. Inhibitors like this compound are valuable in scientific research and potential therapeutic applications, particularly in the study and treatment of diseases related to cortisol production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyp11B1-IN-2 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include:
Formation of the Core Structure: This step often involves the construction of the core molecular framework through reactions such as cyclization or condensation.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties. This may include reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Industrial methods may also incorporate continuous flow chemistry to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Cyp11B1-IN-2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyp11B1-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Helps in understanding the role of CYP11B1 in steroid biosynthesis and its regulation.
Medicine: Potential therapeutic applications in treating diseases related to cortisol overproduction, such as Cushing’s syndrome.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Cyp11B1-IN-2 exerts its effects by binding to the active site of the CYP11B1 enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of 11-deoxycortisol to cortisol, leading to a decrease in cortisol levels. The molecular targets include the heme group of CYP11B1, which is essential for its enzymatic activity. The pathways involved are primarily related to steroid biosynthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
Metyrapone: Another inhibitor of CYP11B1, used clinically to diagnose adrenal insufficiency and to treat Cushing’s syndrome.
Etomidate: A general anesthetic that also inhibits CYP11B1, used in emergency settings for rapid sequence induction and intubation.
Uniqueness
Cyp11B1-IN-2 is unique in its specific binding affinity and selectivity for CYP11B1, making it a valuable tool for research and potential therapeutic applications. Unlike metyrapone and etomidate, which have broader clinical uses, this compound is primarily used in research settings to study the detailed mechanisms of enzyme inhibition and steroid biosynthesis.
Properties
Molecular Formula |
C21H19N5O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1S,2R,6R,7R)-N-(1H-indazol-5-yl)-5-pyridin-3-yl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene-2-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c27-20(24-16-5-6-17-14(9-16)11-23-25-17)21-15-4-3-12(8-15)18(21)19(26-28-21)13-2-1-7-22-10-13/h1-2,5-7,9-12,15,18H,3-4,8H2,(H,23,25)(H,24,27)/t12-,15+,18-,21-/m1/s1 |
InChI Key |
RGHYMBULABJHQT-OKNMBPCOSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@]2(ON=C3C4=CN=CC=C4)C(=O)NC5=CC6=C(C=C5)NN=C6 |
Canonical SMILES |
C1CC2CC1C3C2(ON=C3C4=CN=CC=C4)C(=O)NC5=CC6=C(C=C5)NN=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
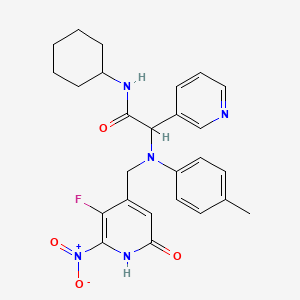
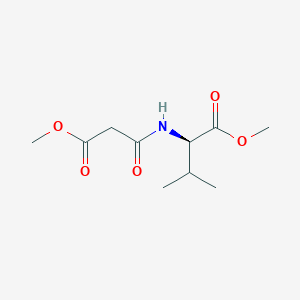
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
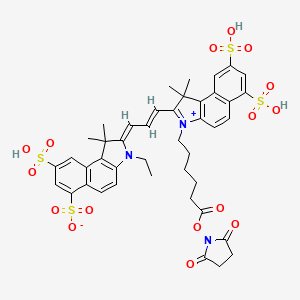
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
